![molecular formula C17H19NO3S B4629482 N-[4-(cyclopentyloxy)phenyl]benzenesulfonamide](/img/structure/B4629482.png)
N-[4-(cyclopentyloxy)phenyl]benzenesulfonamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves complex chemical reactions, aiming to introduce specific functional groups that confer the desired biological activity. For instance, the synthesis and biochemical evaluation of related compounds, such as N-(4-phenylthiazol-2-yl)benzenesulfonamides, have been explored for their high-affinity inhibition of specific enzymes (S. Röver et al., 1997). Such processes typically involve multiple steps, including nitration, sulfonation, and condensation reactions, to achieve the final compound.
Molecular Structure Analysis
The crystal structure of benzenesulfonamide derivatives, determined through X-ray crystallography, provides insights into their molecular configuration and potential interaction mechanisms with biological targets. For example, the structural analysis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide revealed significant details about its molecular docking and inhibitory activities against enzymes (B. Al-Hourani et al., 2016). Such analyses are crucial for understanding the compound's pharmacological potential.
Chemical Reactions and Properties
Benzenesulfonamides undergo various chemical reactions, including sulfonamide formation, aromatic substitution, and hydrolysis. These reactions are essential for modifying the chemical structure to enhance biological activity or solubility. For instance, the development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives as novel nonsteroidal progesterone receptor antagonists involves strategic chemical modifications to achieve desired pharmacological properties (Ayumi Yamada et al., 2016).
Physical Properties Analysis
The physical properties of benzenesulfonamides, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are critical for the compound's formulation and delivery in pharmacological applications. For example, the crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide provides insights into its potential interactions and stability, which are vital for drug design (Reham A. Mohamed-Ezzat et al., 2023).
Applications De Recherche Scientifique
Cyclooxygenase-2 Inhibition
N-[4-(cyclopentyloxy)phenyl]benzenesulfonamide derivatives, including those with structural modifications such as fluorine atom introduction, have been studied for their ability to selectively inhibit cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1). This selectivity is crucial for developing therapeutic agents that can treat inflammation, pain, and other conditions without the gastrointestinal side effects associated with non-selective COX inhibitors. One notable compound, identified for its potent and selective COX-2 inhibitory activity, is in phase II clinical trials for treating conditions such as rheumatoid arthritis and acute pain (Hashimoto et al., 2002).
Kynurenine 3-Hydroxylase Inhibition
Research into N-[4-(cyclopentyloxy)phenyl]benzenesulfonamide and its derivatives has also explored their efficacy as inhibitors of kynurenine 3-hydroxylase. This enzyme plays a role in the kynurenine pathway, which is involved in neurodegeneration. Inhibitors can potentially be used to treat neurological conditions by altering the pathway's activity, thus reducing neuronal stress and damage (Röver et al., 1997).
Carbonic Anhydrase Inhibition
Another significant area of application for N-[4-(cyclopentyloxy)phenyl]benzenesulfonamide derivatives is as inhibitors of carbonic anhydrase (CA). These compounds have shown potential in treating various conditions by inhibiting CA isozymes, including those involved in tumor growth and metastasis. Specific derivatives have demonstrated interesting cytotoxic activities and potential as anti-tumor agents, highlighting the versatility of this chemical scaffold in medicinal chemistry (Gul et al., 2016).
Progesterone Receptor Antagonism
The development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives has led to novel nonsteroidal progesterone receptor (PR) antagonists. These compounds play crucial roles in the female reproductive system, and their antagonists are being explored for the treatment of various diseases, including uterine leiomyoma and breast cancer. This research indicates the potential of N-[4-(cyclopentyloxy)phenyl]benzenesulfonamide derivatives in developing new therapeutic agents (Yamada et al., 2016).
Antimetastatic Activity in Cancer Treatment
Derivatives of N-[4-(cyclopentyloxy)phenyl]benzenesulfonamide have been evaluated for their antimetastatic activity, particularly in breast cancer models. Compounds inhibiting carbonic anhydrase IX, a tumor-associated enzyme, have shown promising results in reducing metastasis formation. This approach represents a novel strategy in cancer therapy, focusing on inhibiting specific enzymes to prevent the spread of cancer cells (Pacchiano et al., 2011).
Propriétés
IUPAC Name |
N-(4-cyclopentyloxyphenyl)benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c19-22(20,17-8-2-1-3-9-17)18-14-10-12-16(13-11-14)21-15-6-4-5-7-15/h1-3,8-13,15,18H,4-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKFJDWUVFRGRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(cyclopentyloxy)phenyl]benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.